molecular formula C8H11NO2 B2520213 5-Hydroxy-1-(prop-2-yn-1-yl)piperidin-2-one CAS No. 2219371-67-0

5-Hydroxy-1-(prop-2-yn-1-yl)piperidin-2-one

Cat. No.: B2520213
CAS No.: 2219371-67-0
M. Wt: 153.181
InChI Key: LRXHQKLPMUTJOP-UHFFFAOYSA-N
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Description

5-Hydroxy-1-(prop-2-yn-1-yl)piperidin-2-one: is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol It is a piperidinone derivative, characterized by the presence of a hydroxyl group at the 5-position and a prop-2-yn-1-yl group at the 1-position of the piperidin-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1-(prop-2-yn-1-yl)piperidin-2-one can be achieved through several synthetic routes. One common method involves the N-alkylation of piperidin-2-one with propargyl bromide in the presence of a base such as sodium hydroxide under phase-transfer catalysis conditions . The reaction typically takes place in a solvent like toluene.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-1-(prop-2-yn-1-yl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the piperidinone ring can be reduced to form a hydroxyl group.

    Substitution: The prop-2-yn-1-yl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 5-oxo-1-(prop-2-yn-1-yl)piperidin-2-one.

    Reduction: Formation of 5-hydroxy-1-(prop-2-yn-1-yl)piperidin-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-(prop-2-yn-1-yl)piperidin-2-one is not well-documented. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 5-Hydroxy-1-(prop-2-yn-1-yl)piperidin-2-one is unique due to the combination of its hydroxyl and prop-2-yn-1-yl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development .

Properties

IUPAC Name

5-hydroxy-1-prop-2-ynylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-2-5-9-6-7(10)3-4-8(9)11/h1,7,10H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXHQKLPMUTJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CC(CCC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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